molecular formula C4ClF5 B14748373 1-Chloro-2,3,3,4,4-pentafluorocyclobut-1-ene CAS No. 377-94-6

1-Chloro-2,3,3,4,4-pentafluorocyclobut-1-ene

Cat. No.: B14748373
CAS No.: 377-94-6
M. Wt: 178.49 g/mol
InChI Key: OZTHTGSYTZIRML-UHFFFAOYSA-N
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Description

1-Chloro-2,3,3,4,4-pentafluorocyclobut-1-ene is a fluorinated cyclobutene derivative with the molecular formula C4ClF5. This compound is characterized by the presence of a chlorine atom and five fluorine atoms attached to a cyclobutene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-2,3,3,4,4-pentafluorocyclobut-1-ene typically involves the fluorination of cyclobutene derivatives. One common method is the reaction of cyclobutene with chlorine and fluorine sources under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound involves large-scale halogenation reactions. The process is optimized to ensure high yield and purity of the final product. Advanced techniques, such as continuous flow reactors and automated control systems, are employed to maintain precise reaction conditions and minimize by-product formation .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2,3,3,4,4-pentafluorocyclobut-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Chloro-2,3,3,4,4-pentafluorocyclobut-1-ene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-chloro-2,3,3,4,4-pentafluorocyclobut-1-ene involves its reactivity towards nucleophiles and electrophiles. The presence of electronegative fluorine atoms enhances the compound’s electrophilic character, making it susceptible to nucleophilic attack. The chlorine atom can be readily substituted by nucleophiles, leading to the formation of various derivatives. The double bond in the cyclobutene ring also participates in addition reactions, further expanding the compound’s reactivity profile .

Comparison with Similar Compounds

1-Chloro-2,3,3,4,4-pentafluorocyclobut-1-ene can be compared with other fluorinated cyclobutene derivatives, such as:

    1-Chloro-3,3,4,4,5,5-hexafluorocyclopent-1-ene: Similar structure but with an additional fluorine atom, leading to different reactivity and applications.

    1,1,2,2,3,3-Hexafluorocyclopentane: A fully fluorinated cyclopentane derivative with distinct chemical properties and uses.

    1,1,2,2,3,3,4-Heptafluorocyclopentane: Another fluorinated cyclopentane with unique characteristics.

Properties

CAS No.

377-94-6

Molecular Formula

C4ClF5

Molecular Weight

178.49 g/mol

IUPAC Name

1-chloro-2,3,3,4,4-pentafluorocyclobutene

InChI

InChI=1S/C4ClF5/c5-1-2(6)4(9,10)3(1,7)8

InChI Key

OZTHTGSYTZIRML-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(C1(F)F)(F)F)Cl)F

Origin of Product

United States

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